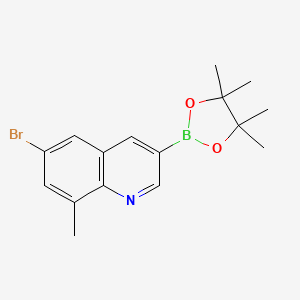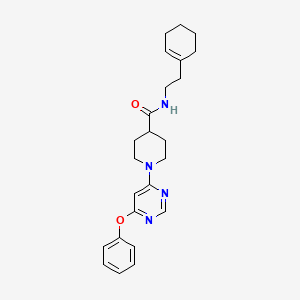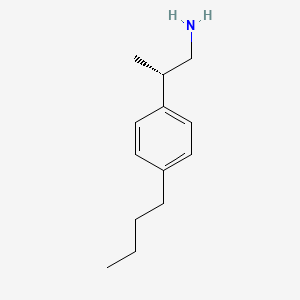![molecular formula C24H24Cl2N2O4S B2750298 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 338967-32-1](/img/structure/B2750298.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a compound with a complex structure that combines various functional groups. This compound belongs to a class of chemicals used in multiple scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves several steps:
Preparation of Benzyloxy Group: : The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with an appropriate halogenated precursor in the presence of a base.
Formation of Dichloro Compound: : The 2,4-dichloro substitution is typically achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: : Introducing the sulfonyl group involves reacting the dichloro compound with a sulfonyl chloride in the presence of a base.
Final Coupling: : The prepared intermediates are then coupled with N,N-dimethylacetamide under conditions that facilitate nucleophilic acyl substitution.
Industrial Production Methods
Industrial production may involve high-throughput methods like continuous flow synthesis where intermediates are produced and transformed in a streamlined manner. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can occur at the benzyloxy group leading to the formation of benzoic acid derivatives.
Reduction: : Potentially reduces the sulfonyl group to a thiol group.
Substitution: : The dichloro groups are reactive sites for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Benzoic acid derivatives.
Reduction: : Thiol-substituted products.
Substitution: : Various substituted amines and ethers depending on the nucleophile.
Scientific Research Applications
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide finds applications in several fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Potential use as a probe for studying protein interactions due to its unique functional groups.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound's effects are exerted through interactions with specific molecular targets, often involving binding to proteins or enzymes and modifying their activity. Pathways involved might include enzyme inhibition or activation, depending on the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-4,5-dichloroaniline
N,N-dimethylacetamide derivatives
Sulfonylated anilines
Uniqueness
The combination of the benzyloxy, dichloro, and sulfonyl groups in 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide imparts unique reactivity and interaction profiles not seen in simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWXIFJUQOLFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2750217.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2750226.png)




![4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2750233.png)
![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)

![5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2750236.png)

